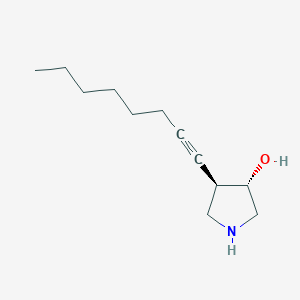
2-(3-乙基-4-羟基哌啶-1-基)丁酸
描述
2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid is a chemical compound with the molecular formula C11H21NO3. It is related to 2-Ethylbutanoic acid, which belongs to the class of organic compounds known as branched fatty acids .
Synthesis Analysis
The synthesis of similar compounds often involves esterification, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Another method involves the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, followed by nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid consists of a butanoic acid group attached to a piperidine ring via an ethyl linker .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the carboxyl group (-COOH) and the nitrogen in the piperidine ring. For example, carboxylic acids can react with alcohols to form esters . Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various substituted piperidines .
Physical And Chemical Properties Analysis
While specific physical and chemical properties for 2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid are not available, similar compounds like butanoic acid are known to be colorless, flammable liquids with a pungent, acrid odor. They are slightly soluble in water but miscible with most organic solvents .
科学研究应用
Comprehensive Analysis of “2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid”
“2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid” is a compound with a unique structure that facilitates various intricate interactions. This makes it a valuable substance for diverse applications in scientific research. Below is a detailed analysis of its applications across different fields of science.
Drug Delivery Systems: The structural complexity of “2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid” allows it to interact with biological membranes and proteins in a way that can be harnessed for targeted drug delivery. Its ability to bind or encapsulate therapeutic agents can be utilized to improve the pharmacokinetics of drugs, ensuring that they reach their intended site of action effectively and efficiently.
Pharmaceutical Design: In medicinal chemistry, this compound’s framework serves as a scaffold for the development of new pharmaceutical agents . Its piperidine moiety is a common feature in many drugs, suggesting its potential in the synthesis of novel compounds with therapeutic properties.
Neuroscience Research: The piperidine derivative is a candidate for the study of neurological pathways and disorders. Its interaction with neural receptors can provide insights into the development of treatments for conditions such as Alzheimer’s disease and schizophrenia.
Biochemical Applications: Biochemically, “2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid” can be used to study enzyme-substrate interactions due to its reactive functional groups. It may also serve as a precursor or an inhibitor in metabolic pathways, offering a window into cellular processes .
Organic Synthesis: This compound can be involved in various organic reactions, serving as a building block for more complex molecules. Its reactivity can be exploited in synthetic pathways, potentially leading to the discovery of new reactions or synthetic methods .
Analytical Chemistry: In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectrometry. Their unique signatures help in the identification and quantification of substances within complex mixtures .
作用机制
属性
IUPAC Name |
2-(3-ethyl-4-hydroxypiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-8-7-12(6-5-10(8)13)9(4-2)11(14)15/h8-10,13H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKLAMOUKNEMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole](/img/structure/B1531799.png)
![1-[(1R,2R)-2-fluorocyclohexyl]piperazine](/img/structure/B1531800.png)
![4-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531801.png)

![3-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531809.png)
![6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1531811.png)
![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)

![1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one](/img/structure/B1531815.png)
![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)
![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)


![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)